molecular formula C10H12ClNO3 B2749400 2-Chloro-N-(2,3-dimethoxyphenyl)acetamide CAS No. 258532-75-1

2-Chloro-N-(2,3-dimethoxyphenyl)acetamide

Cat. No.: B2749400
CAS No.: 258532-75-1
M. Wt: 229.66
InChI Key: MOFFANLJHKTBKX-UHFFFAOYSA-N
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Description

2-Chloro-N-(2,3-dimethoxyphenyl)acetamide is a chlorinated organic compound with the molecular formula C10H12ClNO3 . It has a molecular weight of 229.66 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of this compound consists of a central carbon atom bonded to a chlorine atom and an amide group (CONH2). The amide nitrogen is further bonded to a phenyl ring, which is substituted with two methoxy groups (OCH3) at the 2nd and 3rd positions .


Physical and Chemical Properties Analysis

This compound is a solid compound . It has a predicted boiling point of 356.1±37.0 °C and a predicted density of 1.262±0.06 g/cm3 . Its melting point is 58-59 °C .

Scientific Research Applications

Potential Pesticide Applications

Research on derivatives of chlorophenoxyacetamide, which share structural similarities with "2-Chloro-N-(2,3-dimethoxyphenyl)acetamide", highlights their potential as pesticides. For instance, new powder diffraction data of some derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide have been characterized, emphasizing their possible use as pesticides. These studies provide diffraction data including experimental and calculated peaks, values of d, and unit-cell parameters, suggesting the significance of such compounds in pesticide development (Olszewska, Tarasiuk, & Pikus, 2009).

Structural Analysis for Medicinal Chemistry

Structural analysis of acetamide derivatives, including those with chloro- and dimethoxy- substitutions, is crucial for understanding their interactions at the molecular level, which is essential in the design of therapeutic agents. For example, the crystal structure analysis of "2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide" reveals how molecules are linked via intermolecular interactions, forming chains. Such structural insights are fundamental for the rational design of new compounds with potential therapeutic applications (Saravanan, Priya, Anand, Kabilan, & Selvanayagam, 2016).

Antiviral and Antiapoptotic Effects

A novel anilidoquinoline derivative related to chlorophenyl acetamide showed significant antiviral and antiapoptotic effects in vitro, suggesting that derivatives of "this compound" could have applications in treating viral infections, such as Japanese encephalitis. This study underscores the therapeutic potential of chlorophenyl acetamide derivatives in antiviral research (Ghosh et al., 2008).

Synthesis and Characterization for Advanced Materials

The synthesis and characterization of "2-Chloro-N-(2,4-dinitrophenyl) acetamide" and its structural analysis reveal the presence of intramolecular H-bonding, which plays a significant role in the compound's properties and interactions. Such studies are crucial for the development of advanced materials and the exploration of their optical properties, which could have applications in fields ranging from material science to photonics (Jansukra et al., 2021).

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2,3-dimethoxyphenyl)acetamide is not explicitly stated in the available literature. As it is used for proteomics research , it may interact with proteins in a specific manner, but further details would depend on the specific context of the research.

Safety and Hazards

2-Chloro-N-(2,3-dimethoxyphenyl)acetamide is classified as an irritant . It is considered hazardous according to the 2012 OSHA Hazard Communication Standard . Safety precautions should be taken to avoid eye irritation and specific target organ toxicity .

Properties

IUPAC Name

2-chloro-N-(2,3-dimethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO3/c1-14-8-5-3-4-7(10(8)15-2)12-9(13)6-11/h3-5H,6H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOFFANLJHKTBKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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